1-(2-(4-氯苯氧基)乙酰基)-N-甲基吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

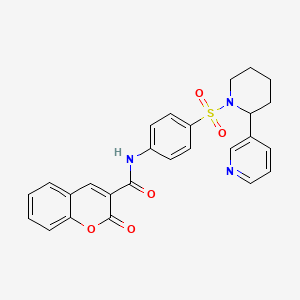

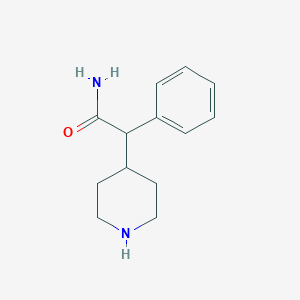

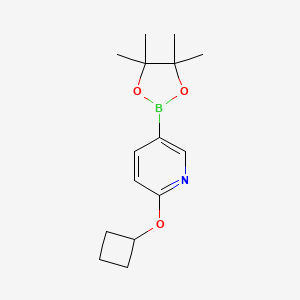

“1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide” is a compound that belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated . It shares the part structure of phenoxyacetic acid .

Synthesis Analysis

The synthesis of similar compounds involves the use of IR and NMR spectroscopic techniques . The process typically involves the creation of a library of synthetic compounds, which are then evaluated for their biological activity .Molecular Structure Analysis

The molecular structure of similar compounds involves various elements. For instance, in the title compound, C (16)H (14)Cl (2)N (2)O (4)·H (2)O, the hydrazine and water molecules are both located on twofold axes . The C-N-N-C torsion angle is -72.66 (1)° and the dihedral angle between the two benzene rings is 67.33 (1)° .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, 2-(4-chlorophenoxy) acetyl chloride has a melting point of 18-20 °C and a boiling point of 141-142 deg C / 17 mm .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For instance, 4-Chlorophenoxyacetyl Chloride has an average mass of 205.038 Da and a Monoisotopic mass of 203.974487 Da .科学研究应用

酶抑制活性

研究已经确定了与 1-(2-(4-氯苯氧基)乙酰基)-N-甲基吲哚-2-甲酰胺 结构相似的化合物,具有显着的酶抑制活性。例如,从海绵来源的真菌 Arthrinium sp. SCSIO 41421 中分离出的一些天然产物对乙酰胆碱酯酶 (AChE)(神经系统中的关键酶)表现出显着的酶抑制活性 (She 等人,2022)。类似地,新型 2-苯甲酰肼-1-甲酰胺被设计为乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的潜在抑制剂,这些酶具有多种临床应用 (Houngbedji 等人,2023)。

抗菌活性

各种研究已经合成了具有显着抗菌性能的甲酰胺衍生物。例如,由 2-[(2,6-二氯苯基)氨基]苯基乙酸合成的化合物显示出良好的抗菌活性,与标准药物相比 (Patel & Shaikh, 2011)。另一项研究合成了一系列 N-{5-[(2-氯苯基)亚甲基]-2-(4-羟基苯基]-4-氧代(1,3-噻唑烷-3-基)}{4-[2-(4-甲基苯基)-4-氧代(3-氢喹唑啉-3-基)]苯基}甲酰胺,该甲酰胺在体外表现出抗菌和抗真菌活性 (Desai 等人,2011)。

抗氧化和镇痛特性

合成了一系列新型苯氧基乙酰甲酰胺以评估其抗氧化和镇痛活性,证明了其清除自由基和在动物模型中引发镇痛活性的潜力。这些特性与其与 ATP 敏感钾离子通道和单酰基甘油酯脂肪酶的相互作用有关 (Manjusha 等人,2022)。

抗癌活性

已经合成了甲酰胺衍生物,目的是评估其抗癌特性。例如,合成了新的噻吩、噻唑基-噻吩和噻吩并吡啶衍生物,并显示出对各种癌细胞系的抑制活性 (Atta & Abdel‐Latif, 2021)。

作用机制

Target of Action

It’s known that the compound has abenzylic position , which is a common site for various chemical reactions. These reactions often involve the formation of resonance-stabilized carbocations , suggesting that the compound might interact with its targets through similar mechanisms.

Mode of Action

The compound’s mode of action likely involves interactions at the benzylic position. It’s known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets through similar pathways, leading to changes in the targets’ structure or function.

Biochemical Pathways

Given the compound’s potential to undergo reactions at the benzylic position, it’s plausible that it could affect various biochemical pathways involvingbenzylic halides . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Pharmacokinetics

The compound’smolecular weight is known to be 205.04 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the compound’s potential to interact with its targets through sn1 or sn2 pathways , it’s plausible that it could induce changes in the targets’ structure or function, leading to various molecular and cellular effects.

Action Environment

It’s known that the compound has aboiling point of 142 °C/17 mmHg and a melting point of 18.8 °C , suggesting that it might be stable under a wide range of environmental conditions.

安全和危害

未来方向

The future directions for the study and application of “1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide” and similar compounds could involve further exploration of their potential as effective acetyl and butyrylcholinesterase enzyme inhibitors . They could also be investigated for their potential as lead molecules against diseases like Alzheimer’s .

属性

IUPAC Name |

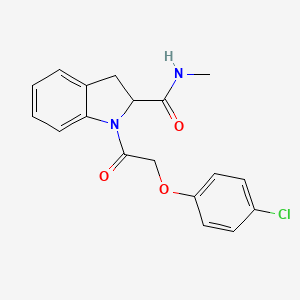

1-[2-(4-chlorophenoxy)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-20-18(23)16-10-12-4-2-3-5-15(12)21(16)17(22)11-24-14-8-6-13(19)7-9-14/h2-9,16H,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORZSRYKTGYIKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)

![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)

![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)